molecular formula C11H9ClN2 B1344264 4-Benzyl-6-chloropyrimidine

4-Benzyl-6-chloropyrimidine

Cat. No.: B1344264
M. Wt: 204.65 g/mol
InChI Key: QSNXFOZZPBHMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-6-chloropyrimidine (CAS 134340-13-9) is a versatile chemical intermediate prized in medicinal and organic chemistry for constructing more complex molecules. This aromatic heterocycle features a chloropyrimidine core, which serves as an excellent leaving group, enabling facile nucleophilic aromatic substitution reactions to introduce a variety of amines, alcohols, and other nucleophiles at the 4-position. The benzyl substituent at the 6-position further enhances its utility as a synthetic handle for additional functionalization or to influence the pharmacokinetic properties of target compounds. Researchers value this compound primarily as a foundational building block for the synthesis of diverse pyrimidine derivatives. The pyrimidine scaffold is a privileged structure in drug discovery due to its presence in nucleic acids and numerous bioactive molecules. Compounds based on this core are frequently explored for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory applications. The specific structure of this compound makes it a valuable precursor for generating compound libraries aimed at investigating structure-activity relationships and for developing potential inhibitors of specific enzymes. WARNING: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

4-benzyl-6-chloropyrimidine

InChI

InChI=1S/C11H9ClN2/c12-11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2

InChI Key

QSNXFOZZPBHMBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NC=N2)Cl

Origin of Product

United States

The Enduring Significance of Pyrimidine Heterocycles

The prevalence of the pyrimidine (B1678525) core in nature and medicine underscores its profound importance. This six-membered heterocyclic ring, containing two nitrogen atoms at positions 1 and 3, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), the building blocks of life. acs.orgresearchgate.net Beyond its role in genetics, the pyrimidine motif is found in essential vitamins like thiamine (B1217682) (Vitamin B1) and in a multitude of pharmacologically active compounds. acs.org

In the realm of organic synthesis, the pyrimidine ring serves as a privileged scaffold. Its electron-deficient nature, coupled with the ability to be functionalized at various positions, makes it an attractive starting point for the synthesis of diverse molecular libraries. mdpi.com Medicinal chemists have long exploited these properties to develop drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ontosight.ai The structural rigidity and defined spatial orientation of substituents on the pyrimidine ring allow for precise interactions with biological targets, a critical aspect of rational drug design.

A Versatile Intermediate: the Role of 4 Benzyl 6 Chloropyrimidine

Pyrimidine Ring Construction and Functionalization Pathways

The assembly and modification of the pyrimidine ring are foundational steps in the synthesis of this compound. These pathways typically involve the initial formation of a functionalized pyrimidine core, followed by specific modifications to introduce the required chloro and benzyl groups at the desired positions.

Chlorination of Hydroxyl-Substituted Pyrimidine Precursors

A common and effective method for synthesizing chloropyrimidines is through the chlorination of their corresponding hydroxyl-substituted precursors (pyrimidinones/pyrimidinols). This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most widely employed reagent. researchgate.net The reaction involves heating the hydroxypyrimidine substrate in the presence of POCl₃, which acts as both the chlorinating agent and, in many cases, the solvent. prepchem.com

The mechanism proceeds via the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. The efficiency of this process can be influenced by several factors, including reaction temperature, duration, and the presence of additives. For instance, high temperatures, often at the reflux point of POCl₃, are generally required to drive the reaction to completion. prepchem.com In some cases, organic bases like dimethylaniline or phase-transfer catalysts such as quaternary ammonium (B1175870) salts are added to enhance the reaction rate and yield. prepchem.com

A patented method for producing 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine (B22253) highlights the optimization of these conditions. google.com The process involves a specific molar ratio of the pyrimidine precursor to POCl₃ and a controlled temperature range to maximize yield. After the reaction, the excess POCl₃ is typically removed by distillation, and the product is isolated following a careful quenching procedure. google.com

Table 1: Conditions for Chlorination of Hydroxypyrimidines This table is interactive. Click on the headers to sort the data.

Hydroxy Precursor Chlorinating Agent Additive/Solvent Temperature Duration Yield Reference
2,4-Diamino-6-hydroxypyrimidine POCl₃ None 90–110°C 4–8 hours >70% google.com
2,6-Diamino-5-(4-amino-3,5-dimethoxybenzyl)-4-pyrimidinol POCl₃ Dimethylaniline Reflux 4 hours Not specified prepchem.com

Regioselective Benzylation Strategies

Introducing a benzyl group at a specific position on the pyrimidine ring requires a regioselective approach. For this compound, the benzyl group must be attached at the C4 position. This is often accomplished through a nucleophilic substitution reaction where a suitable pyrimidine precursor is treated with a benzyl halide, such as benzyl chloride or benzyl bromide.

The regioselectivity of the benzylation is dictated by the electronic properties of the pyrimidine ring and the substituents already present. In many synthetic routes, the benzylation step may precede or follow other functionalizations, such as chlorination. For instance, in the synthesis of Nthis compound-2,4-diamine, the benzylation of 2,4-diamino-6-chloropyrimidine is proposed to occur via deprotonation of the C4-amino group with a base, followed by nucleophilic attack on the benzyl halide. The choice of base and solvent, often a polar aprotic solvent like dimethylformamide (DMF), is crucial for the success of the reaction.

Nucleophilic Aromatic Substitution (SNAr) in Pyrimidine Synthesis

The pyrimidine ring is classified as a π-deficient heterocycle, meaning its aromatic system has a lower electron density compared to benzene. This electron deficiency is further enhanced by the presence of two nitrogen atoms, making the carbon atoms at positions 2, 4, and 6 highly electrophilic. wikipedia.org Consequently, the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is difficult to achieve with electron-rich aromatic systems. youtube.com

In the context of this compound synthesis and its subsequent reactions, the chlorine atom at the C6 position is an excellent leaving group. This facilitates SNAr reactions where various nucleophiles can displace the chloride to introduce new functional groups. researchgate.net Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. mdpi.combiomedpharmajournal.org The reactivity of the chloro-substituents on a pyrimidine ring can be influenced by other groups present on the ring; for example, in 2,4-dichloropyrimidines, substitution often occurs preferentially at the 4-position. researchgate.net This inherent reactivity makes SNAr a powerful tool for the diversification of the pyrimidine scaffold. researchgate.netresearchgate.net

Advanced Synthetic Transformations Involving the this compound Core

The this compound structure is not only a target molecule but also a valuable building block for creating more elaborate chemical architectures. The reactive chlorine atom at the C6 position is a key handle for engaging in a variety of advanced synthetic transformations.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The chloro-substituent on the this compound core makes it an ideal substrate for such transformations.

The Suzuki-Miyaura coupling, which pairs an organoboron compound (like a boronic acid or ester) with an organic halide, is a widely used method for creating new C-C bonds. In this reaction, the 6-chloro position of the pyrimidine can be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents. For example, studies on related 6-chloropyrimidine derivatives have demonstrated successful Suzuki couplings to form biaryl structures. biomedpharmajournal.org A general procedure involves reacting the chloropyrimidine with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent mixture like toluene/ethanol/water.

Table 2: Representative Suzuki-Miyaura Coupling Reaction This table is interactive. Click on the headers to sort the data.

Pyrimidine Substrate Coupling Partner Catalyst Base Solvent Product Reference
2,4-Diamino-6-chloro-5-arylpyrimidine Arylboronic Acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/H₂O 2,4-Diamino-5,6-diarylpyrimidine mdpi.com

Other cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines), can also be employed to further functionalize the pyrimidine core, providing access to a wide range of complex molecules.

Heterocyclization Reactions utilizing Pyrimidine Derivatives

Pyrimidine derivatives serve as versatile precursors for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. By introducing appropriate functional groups onto the pyrimidine ring, intramolecular or intermolecular cyclization reactions can be induced to form new rings.

For instance, pyrimido[4,5-d]pyrimidines can be synthesized from suitably substituted pyrimidine precursors. nih.gov One approach involves the construction of a second pyrimidine ring fused to the first. This can be achieved by reacting a 4-amino-5-cyanopyrimidine or a 4-amino-5-carboxamidopyrimidine with a one-carbon synthon like formamide (B127407) or an orthoester. Although a direct example starting from this compound is not detailed, its derivatives can be envisioned to participate in such cyclizations. For example, the chlorine at C6 could be substituted by an amino group, and a functional group could be introduced at C5 to facilitate a subsequent ring closure, leading to a fused bicyclic system. nih.gov Similarly, one-pot procedures have been developed for the synthesis of purine (B94841) ribonucleosides starting from chloropyrimidines, demonstrating the utility of these intermediates in building complex fused heterocycles. nih.gov

Optimization of Reaction Conditions and Catalytic Systems

The efficiency and yield of this compound synthesis are highly dependent on the careful optimization of reaction parameters and the selection of appropriate catalytic systems.

Influence of Temperature, Solvent, and Stoichiometry on Reaction Efficiency

The synthesis of chloropyrimidine derivatives often involves a chlorination step, typically using phosphorus oxychloride (POCl₃). prepchem.com The efficiency of this reaction is significantly influenced by temperature, solvent, and the molar ratio of reactants.

Temperature: Elevated temperatures are generally required for the chlorination of hydroxypyrimidines. For instance, in the synthesis of 2,4-diamino-6-chloropyrimidine, a key intermediate, optimal temperatures range from 90–110°C, with 105°C being ideal. Reaction times are also a critical factor, with some processes requiring over 12 hours at temperatures between 90–120°C to achieve high yields. In the synthesis of a related compound, 2,4-diamino-5-(4-amino-3,5-dimethoxy-benzyl)-6-chloro-pyrimidine, the reaction mixture is brought to a boil and refluxed for 4 hours. prepchem.com

Solvent: The choice of solvent plays a pivotal role in reaction efficiency. In many syntheses of chloropyrimidines, phosphorus oxychloride serves as both the chlorinating agent and the solvent. The use of a co-solvent can also be beneficial. For example, in the synthesis of (E)-3-arylidene-3,4-dihydro-2H-1,4-benzoxazines, a related heterocyclic system, dimethylformamide (DMF) was found to be the most effective solvent. researchgate.net In other cases, the reaction is carried out in the absence of a traditional solvent, which aligns with green chemistry principles. e-journals.in

Stoichiometry: The molar ratio of the pyrimidine substrate to the chlorinating agent is a critical parameter to control. In the synthesis of 2,4-diamino-6-chloropyrimidine, a molar ratio of 3.5:1 of 2,4-diamino-6-hydroxypyrimidine to POCl₃ is optimal. The stoichiometry of the base used in subsequent functionalization steps is also crucial. For instance, replacing a weaker base like triethylamine (B128534) with a stronger one like potassium carbonate led to the exclusive formation of the desired product with a 69% yield in one study. researchgate.net

Table 1: Influence of Reaction Conditions on Chlorination Yield
ParameterConditionYield (%)Reference
Temperature 105°COptimal
90–120°C (prolonged time)High
Catalyst None50
Tetraethylammonium (B1195904) chloride65
Base TriethylaminePoor researchgate.net
Potassium Carbonate69 researchgate.net

Application of Catalysts in Pyrimidine Functionalization (e.g., Phase-Transfer Catalysts, Palladium-Based Catalysts)

Catalysts are instrumental in enhancing the efficiency, selectivity, and scope of pyrimidine functionalization reactions.

Phase-Transfer Catalysts: Phase-transfer catalysts (PTCs) are particularly useful in reactions involving immiscible phases, facilitating the transfer of reactants across the phase boundary. Quaternary ammonium salts, such as tetraethylammonium chloride, have been shown to improve the efficiency of chlorination reactions, increasing the yield from 50% to 65%. Similarly, triethyl benzyl ammonium chloride (TEBAC) has been used as a catalyst in the solvent-free synthesis of pyrimidine derivatives. e-journals.in PTCs like 18-crown-6 (B118740) or tetraglyme (B29129) have been employed in the N-alkylation of pyrimidines, leading to increased yields (50-80%) and high regioselectivity. tandfonline.com

Palladium-Based Catalysts: Palladium catalysts are widely used in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds, which are essential for introducing diverse functional groups to the pyrimidine ring. mdpi.com Palladium(II) complexes with pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have demonstrated good catalytic activity in Mizoroki-Heck reactions. acs.org These catalysts have been successfully used for the amination of chloroheteroarenes at room temperature, overcoming limitations of high temperature and long reaction times associated with other methods. mdpi.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are valuable for the modification of pyrimidine nucleosides. mdpi.com Furthermore, palladium catalysts in combination with a pyrimidine-based auxiliary have enabled the meta-C-H allylation of arenes. nih.gov

Table 2: Application of Catalysts in Pyrimidine Synthesis
Catalyst TypeSpecific CatalystApplicationOutcomeReference
Phase-Transfer Tetraethylammonium chlorideChlorinationIncreased yield
Triethyl benzyl ammonium chloride (TEBAC)Solvent-free synthesisGood to high yields e-journals.in
18-crown-6 or tetraglymeN-alkylationIncreased yield and regioselectivity tandfonline.com
Palladium-Based Pd(II)(NHC) complexesMizoroki-Heck reactionGood catalytic activity acs.org
Pd/PTABS systemAmination of chloroheteroarenesRoom temperature reaction mdpi.com
Pd-imidate catalystSuzuki-Miyaura couplingSynthesis of modified nucleosides mdpi.com

Green Chemistry Principles in the Synthesis of Chloropyrimidine Derivatives

The application of green chemistry principles in the synthesis of chloropyrimidine derivatives aims to reduce the environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. yale.edusigmaaldrich.comacs.org

Key green chemistry approaches in pyrimidine synthesis include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can often be recycled, reducing waste. yale.eduacs.orgresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent minimizes the use of hazardous substances and simplifies product purification. e-journals.inrasayanjournal.co.in

Energy Efficiency: Designing synthetic methods that can be conducted at ambient temperature and pressure reduces the energy requirements and environmental impact. yale.eduacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org

Use of Safer Solvents: When solvents are necessary, the use of environmentally benign solvents is encouraged. yale.edusigmaaldrich.com For instance, quenching a reaction with alcohol instead of water can be safer and allows for easier recovery of byproducts. google.com

Waste Reduction: Implementing strategies like solvent recovery and recycling can significantly reduce the environmental footprint of the synthesis.

Synthetic Challenges and Control of Product Selectivity and Purity

The synthesis of this compound and its derivatives is not without its challenges. Controlling product selectivity and ensuring high purity are critical aspects that require careful consideration.

Selectivity: In multifunctional pyrimidines, achieving regioselectivity during functionalization can be challenging. For example, in the N-alkylation of pyrimidine bases, mixtures of isomers can be formed. tandfonline.com The choice of catalyst and reaction conditions is crucial in directing the reaction to the desired isomer. The use of solid-liquid phase-transfer catalysis with 18-crown-6 or tetraglyme has been shown to produce only N-1 isomers in the allopurinol (B61711) series. tandfonline.com

Purity: The purity of the final product is paramount, especially for pharmaceutical applications. Impurities can arise from side reactions, incomplete reactions, or the use of excess reagents. For instance, in the chlorination of hydroxypyrimidines, the use of a large excess of phosphorus oxychloride can lead to the formation of byproducts and complicate purification. google.com Purification techniques such as recrystallization and chromatography are often necessary to obtain the product with the required purity. prepchem.comnih.gov The development of synthetic routes that minimize the formation of byproducts is a key goal. For example, a one-step synthesis method for 5-bromo-2-chloropyrimidine (B32469) has been developed that achieves a purity of over 98%. google.com

Reactivity Profiles and Transformational Chemistry of 4 Benzyl 6 Chloropyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Chlorine Atom

The chlorine atom at the C6 position of the 4-benzyl-6-chloropyrimidine ring is susceptible to nucleophilic attack, a characteristic feature of chloropyrimidines. This reactivity is driven by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which lowers the electron density at the carbon atoms, particularly at positions 2, 4, and 6, thereby facilitating the displacement of the chloro substituent by a variety of nucleophiles.

Amination Reactions

The replacement of the C6 chlorine atom with various amino groups is a well-documented and versatile transformation of this compound and related compounds. These amination reactions can be carried out under both catalyst-free and palladium-catalyzed conditions, providing access to a wide range of N-substituted pyrimidine derivatives.

In catalyst-free approaches, the reaction is typically performed by heating the chloropyrimidine with an excess of the desired amine, which also serves as the base to neutralize the hydrochloric acid formed during the reaction. Alternatively, an external base such as potassium carbonate can be employed. Palladium-catalyzed methods, on the other hand, offer a more efficient route for the amination of less reactive amines or for achieving higher yields under milder conditions.

Table 1: Examples of Amination Reactions on 6-Chloropyrimidine Derivatives

Amine Catalyst/Base Solvent Temperature (°C) Product Yield (%) Reference
Adamantylalkylamines K₂CO₃ DMF 140 4-Adamantylalkylamino-6-chloropyrimidines 60-77 nih.gov
Secondary Aliphatic Amines Pd(0)/DavePhos - - 4,6-Diaminopyrimidines 40-46 nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Alkoxylation and Thiolation Reactions

Beyond amination, the chlorine atom at the C6 position can be readily displaced by oxygen and sulfur nucleophiles to yield the corresponding ethers and thioethers. These reactions significantly expand the diversity of accessible pyrimidine derivatives.

Alkoxylation is typically achieved by treating the this compound with an alkoxide, which can be generated in situ from the corresponding alcohol and a strong base like sodium hydride, or by using a pre-formed sodium alkoxide. Thiolation reactions proceed in a similar manner, employing a thiol in the presence of a base to generate the thiolate nucleophile, which then displaces the chloride. These reactions are generally efficient and provide a straightforward route to 6-alkoxy- and 6-thio-substituted pyrimidines.

Investigation of Regioselectivity at Pyrimidine C6

The regioselectivity of nucleophilic substitution on the pyrimidine ring is a critical aspect of its chemistry. In the case of this compound, the substitution occurs exclusively at the C6 position, as it is the only position bearing a suitable leaving group. However, in di- or tri-substituted halopyrimidines, the site of nucleophilic attack is governed by both electronic and steric factors.

The nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, activating the carbon atoms at positions 2, 4, and 6 towards nucleophilic attack. Generally, the C4 and C6 positions are more activated than the C2 position. The presence of substituents on the ring can further influence this regioselectivity. Electron-donating groups can deactivate certain positions, while electron-withdrawing groups can enhance their reactivity. Steric hindrance from bulky substituents can also direct the incoming nucleophile to the less sterically encumbered position.

Transformations of the Benzyl (B1604629) Moiety

The benzyl group in this compound offers another site for chemical modification, allowing for the functionalization of the molecule without altering the pyrimidine core.

Selective Functionalization of the Benzyl Group

The benzylic position (the CH₂ group) is particularly reactive and can undergo a variety of transformations. One of the most common reactions is oxidation, which can convert the methylene (B1212753) group into a carbonyl group, yielding a benzoylpyrimidine derivative. This transformation can be achieved using various oxidizing agents.

Another important transformation is the cleavage of the benzyl group, often referred to as debenzylation. This is a common strategy in organic synthesis where the benzyl group is used as a protecting group. Catalytic hydrogenation is a widely used method for debenzylation.

Furthermore, the phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The pyrimidine moiety acts as a deactivating group, directing incoming electrophiles primarily to the meta position of the phenyl ring.

Chemical Modifications of the Pyrimidine Ring System

In addition to nucleophilic substitution at the C6 position, the pyrimidine ring itself can undergo various chemical modifications, leading to more complex heterocyclic systems.

One notable transformation is the Dimroth rearrangement, which is an isomerization reaction that can occur in certain substituted pyrimidines. wikipedia.orgrsc.orgnih.govbenthamscience.comnih.gov This rearrangement typically involves the opening of the pyrimidine ring followed by recyclization to form a different, often more stable, isomeric pyrimidine derivative. The reaction is usually promoted by heat or by treatment with acid or base. nih.gov For a Dimroth rearrangement to occur in a derivative of this compound, further substitution on the ring, particularly the introduction of an imino group at the C2 or C4 position, would likely be necessary. rsc.org

Furthermore, the pyrimidine ring can serve as a scaffold for the synthesis of fused heterocyclic systems. By introducing appropriate functional groups onto the pyrimidine core, subsequent intramolecular cyclization reactions can lead to the formation of bicyclic systems such as purines, pteridines, or other fused pyrimidines. jchr.orgnih.govsciencescholar.us

Oxidation and Reduction Chemistry of Pyrimidine Rings

The pyrimidine ring within this compound can undergo both oxidation and reduction, leading to functionally distinct products. These transformations typically target either the ring nitrogen atoms or the carbon-carbon double bonds.

Oxidation:

The primary oxidative transformation for pyrimidine rings is N-oxidation, targeting the lone pair of electrons on the ring's nitrogen atoms. dcu.ie This reaction is typically accomplished using strong oxidizing agents, most commonly peroxy acids. The oxidation of substituted pyrimidines with reagents such as meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, or a mixture of hydrogen peroxide and trifluoroacetic acid can yield the corresponding N-oxides. questjournals.orgresearchgate.net For instance, the oxidation of aminopyrimidines has been shown to produce both mono- and di-N-oxides. researchgate.net A catalyzed system using sodium tungstate (B81510) with hydrogen peroxide has also proven effective for the N-oxidation of chloropyrimidines. questjournals.org

The introduction of an N-oxide functionality significantly alters the electronic properties of the pyrimidine ring. The electron-withdrawing nature of the N-oxygen atom further deactivates the ring towards electrophilic attack but can activate it for certain nucleophilic substitutions. questjournals.org

Table 1: Representative Conditions for N-Oxidation of Pyrimidine Derivatives

Oxidizing Agent/System Typical Conditions Product Type
meta-Chloroperoxybenzoic acid (m-CPBA) Acetonitrile (B52724), Reflux Mono-N-oxide rsc.org
Peroxytrifluoroacetic acid (from H₂O₂/TFAA) Trifluoroacetic acid Mono- or Di-N-oxide researchgate.net
Hydrogen Peroxide / Sodium Tungstate - N-oxide questjournals.org

Reduction:

Reduction reactions involving this compound can proceed via two main pathways: reductive dehalogenation of the C-Cl bond or hydrogenation of the aromatic pyrimidine ring.

Reductive Dehalogenation: The chlorine atom at the C6 position can be selectively removed and replaced with a hydrogen atom. Catalytic hydrogenation is a common method for this transformation. oregonstate.edu The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. An acid scavenger, such as magnesium oxide or another base, is often added to neutralize the hydrogen chloride that is formed during the reaction. oregonstate.edu Other reducing agents, like finely divided zinc dust in an aqueous alkaline medium, have also been used for the dechlorination of chloropyrimidines. oregonstate.edu

Ring Hydrogenation: The complete or partial reduction of the pyrimidine ring itself requires more specific and often more vigorous conditions. Catalytic hydrogenation can lead to dihydro- or tetrahydro-pyrimidine derivatives. core.ac.uk For example, the hydrogenation of 2-hydroxypyrimidines over Adams' catalyst (PtO₂) has been shown to yield 3,4,5,6-tetrahydro-2-hydroxypyrimidine. core.ac.uk The choice of catalyst can be critical; rhodium on carbon has been used for the reduction of 4-hydroxypyrimidines. core.ac.uk Such reactions can proceed in a stepwise manner, allowing for the potential isolation of dihydropyrimidine (B8664642) intermediates before full saturation. nih.gov

Table 2: Summary of Reduction Methods for Chloropyrimidines

Reaction Type Reagents and Conditions Product
Reductive Dehalogenation H₂, Pd/C, Base (e.g., MgO) in a solvent like ethanol 4-Benzylpyrimidine oregonstate.edu
Reductive Dehalogenation Zinc dust, aqueous alkaline solution 4-Benzylpyrimidine oregonstate.edu

Introduction of Additional Functional Groups on the Pyrimidine Core (e.g., Diazotization, Halogenation)

Expanding the molecular complexity of this compound can be achieved by introducing new functional groups onto the pyrimidine core.

Halogenation:

Direct electrophilic halogenation of the pyrimidine ring is challenging due to its electron-deficient nature. ttu.ee The only carbon atom with sufficient electron density to be susceptible to electrophilic attack is at the C5 position. ttu.ee Therefore, introducing an additional halogen atom would likely require harsh reaction conditions, such as the use of a strong electrophilic halogen source (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), which is a standard approach for halogenating deactivated aromatic systems. wikipedia.org Alternatively, N-oxidation of the pyrimidine ring could potentially increase the reactivity at certain positions, facilitating subsequent halogenation.

Diazotization and Subsequent Transformations:

The diazotization reaction provides a powerful and versatile method for introducing a wide array of functional groups, but it requires a primary aromatic amine as the starting material. organic-chemistry.org Since this compound lacks an amino group, its conversion via diazotization is a multi-step process.

Amination: The first step involves the conversion of the 6-chloro substituent to an amino group. This is readily accomplished via a nucleophilic aromatic substitution (SNAr) reaction. Treatment of the chloropyrimidine with ammonia (B1221849) or a primary amine, often in the presence of a base like triethylamine (B128534), displaces the chloride ion to yield the corresponding 6-aminopyrimidine derivative. nih.govnih.gov

Diazotization: The resulting 4-benzyl-6-aminopyrimidine can then be diazotized. This reaction is carried out by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0–5 °C). masterorganicchemistry.com This process converts the amino group into a highly reactive diazonium salt intermediate (4-benzylpyrimidin-6-yl diazonium chloride).

Sandmeyer Reaction: The pyrimidine diazonium salt is a valuable intermediate that can be readily converted into various other functional groups via the Sandmeyer reaction. wikipedia.orgbyjus.com This reaction involves treating the diazonium salt with a copper(I) salt. The diazonium group (N₂) is an excellent leaving group, and its displacement allows for the introduction of a range of substituents at the C6 position. organic-chemistry.org This method provides access to substitution patterns that may not be achievable through direct substitution reactions. byjus.com

Table 3: Functional Group Introduction via Diazotization and Sandmeyer Reaction

Step Reaction Reagents Intermediate/Product
1 Amination NH₃ or R-NH₂ / Base (e.g., Et₃N) 4-Benzyl-6-aminopyrimidine
2 Diazotization NaNO₂, HCl (aq), 0–5 °C 4-Benzylpyrimidin-6-yl diazonium salt
3a Sandmeyer (Chlorination) CuCl This compound (starting material regenerated)
3b Sandmeyer (Bromination) CuBr 4-Benzyl-6-bromopyrimidine wikipedia.org
3c Sandmeyer (Cyanation) CuCN 4-Benzyl-6-cyanopyrimidine wikipedia.org

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To provide the detailed analysis as requested, published research containing the ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data for this compound would be required.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Benzyl 6 Chloropyrimidine and Its Derivatives

Chromatographic Separation Techniques for Purity Assessment and Quantitative Analysis (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantitative analysis of 4-benzyl-6-chloropyrimidine and its derivatives. The versatility of HPLC, particularly in its reversed-phase mode, allows for the efficient separation of the target compound from starting materials, intermediates, and potential by-products.

The analysis of pyrimidine (B1678525) derivatives is frequently carried out using reversed-phase HPLC. researchgate.net The separation is typically achieved on C8 and C18 silica (B1680970) gel columns. researchgate.net For the analysis of related compounds like 4-amino-6-chloropyrimidine, specific HPLC conditions have been detailed in patent literature, providing a model for the analysis of this compound. cam.ac.uk A common approach involves using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like potassium dihydrogen phosphate. researchgate.netcam.ac.uk Gradient elution, where the composition of the mobile phase is varied over time, can be employed to achieve optimal separation of compounds with different polarities. nih.gov

For quantitative analysis, a UV detector is commonly used, with the detection wavelength set to an absorption maximum of the pyrimidine core to ensure high sensitivity. cam.ac.uk The purity of this compound can be determined by calculating the area percentage of its corresponding peak in the chromatogram. Quantitative analysis is performed by creating a calibration curve from the peak areas of standard solutions of known concentrations.

A representative set of HPLC parameters for the analysis of a compound structurally related to this compound is presented in the interactive table below.

Table 1: Representative HPLC Parameters for the Analysis of a Chloropyrimidine Derivative
ParameterCondition
ColumnInertsil ODS-3 (250 mm x 4.6 mm, 5.0 µm)
Mobile PhaseAcetonitrile / 0.02M KH₂PO₄ (pH 3) = 35/65 (v/v)
Flow Rate0.7 mL/min
Detection Wavelength236 nm
Column Temperature40 °C

These conditions, particularly the use of a C18 column and a buffered organic mobile phase, are readily adaptable for the development of a validated analytical method for this compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. sielc.com This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, which is crucial for understanding its chemical properties and potential intermolecular interactions.

While the crystal structure of this compound itself is not publicly available in the search results, the structure of a closely related derivative, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, has been elucidated by X-ray diffraction. jpionline.org This analysis revealed detailed structural parameters and the nature of the intermolecular interactions that stabilize the crystal packing. jpionline.org

In a typical X-ray crystallography experiment, a single crystal of the compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The structural data for N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide was obtained using a Bruker AXS SMART APEXII single-crystal X-ray diffractometer with Mo Kα radiation. jpionline.org

The key crystallographic data for this derivative are summarized in the interactive table below.

Table 2: Crystallographic Data for N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.5657(5)
b (Å)9.3203(5)
c (Å)18.2134(10)
β (°)91.540(4)
Volume (ų)1453.4(1)
Z4
Final R-value0.043

The study of such derivatives provides valuable insights into the likely solid-state conformation and packing motifs that could be expected for this compound. The determination of its own crystal structure would be a definitive step in its complete physicochemical characterization.

Computational and Theoretical Investigations on 4 Benzyl 6 Chloropyrimidine Reactivity and Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For pyrimidine (B1678525) derivatives, DFT calculations are crucial for predicting reactivity. By analyzing the distribution of electron density and the energies of molecular orbitals, researchers can identify the most likely sites for chemical reactions.

Key parameters derived from DFT calculations include:

Atomic Charges: Calculations reveal the partial charges on each atom. In chloropyrimidines, the carbon atoms attached to the chlorine and the nitrogen atoms in the ring are typically electron-deficient (electrophilic). This makes them susceptible to attack by nucleophiles. For instance, in 2,4-dichloroquinazoline, a related heterocyclic system, DFT calculations show that the carbon atoms at positions 2 and 4 are electron-deficient, with C2 being more so than C4 because it is located between two electron-withdrawing nitrogen atoms. mdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The LUMO's location indicates the most probable site for a nucleophilic attack. In studies of 2,4-dichloropyrimidine (B19661) analogs, the distribution of the LUMO is heavily influenced by substituents on the pyrimidine ring. wuxibiology.com For an unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly located at the C-4 position, predicting that nucleophilic aromatic substitution (SNAr) will selectively occur there. wuxibiology.com However, adding an electron-donating group at the C-6 position can alter the LUMO distribution, making the C-2 and C-4 positions similarly susceptible to attack. wuxibiology.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. Red regions indicate electron-rich areas (nucleophilic), while blue regions signify electron-poor areas (electrophilic). These maps provide a visual guide to how the molecule will interact with other reagents.

These DFT-derived properties are fundamental in predicting how 4-benzyl-6-chloropyrimidine will behave in chemical reactions, particularly its susceptibility to nucleophilic substitution at the chlorine-bearing carbon.

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For this compound, these approaches are vital for drug discovery, helping to understand how it might interact with biological targets and assessing its stability within a binding site.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is widely used to screen virtual libraries of compounds against a specific biological target to identify potential drug candidates.

In studies involving pyrimidine derivatives, docking simulations have been used to explore their potential as inhibitors for various enzymes. For example, novel pyrimidine derivatives have been docked into the active site of dihydrofolate reductase (DHFR), an enzyme crucial for bacterial survival. nih.gov These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Docking results for pyrimidine derivatives against human cyclin-dependent kinase 2 have also been reported, with binding energies indicating the strength of the interaction. nih.gov

The typical process involves:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Preparing the this compound structure by optimizing its geometry and assigning charges.

Using docking software (e.g., AutoDock) to place the ligand into the protein's active site in various conformations. nih.gov

Scoring the different poses based on binding energy to predict the most stable and likely binding mode.

The insights gained from docking can guide the design of new this compound analogs with improved binding affinity and selectivity.

Table 1: Example Binding Energies of Pyrimidine Derivatives from Docking Studies

Compound IDTarget ProteinBinding Energy (kcal/mol)Reference
Derivative 4cCyclin-dependent kinase 2 (1HCK)-7.9 nih.gov
Derivative 4aCyclin-dependent kinase 2 (1HCK)-7.7 nih.gov
Derivative 6SARS-CoV-2 Main Protease (6LU7)-8.12 nih.gov
Derivative 7cDihydrofolate reductase (DHFR)Not specified, but noted good interaction nih.gov

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. While docking provides a static snapshot of a ligand-protein complex, MD simulations can confirm the stability of this interaction under physiological conditions. nih.gov

An MD simulation of a this compound-protein complex would involve:

Placing the docked complex into a simulation box filled with water molecules and ions to mimic a cellular environment.

Applying a force field (like AMBER) that describes the physics of all atomic interactions. nih.gov

Simulating the movement of every atom over a set period, often ranging from nanoseconds to microseconds. nih.govmdpi.com

Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues to identify flexible or rigid regions of the protein upon ligand binding.

Hydrogen Bond Analysis: Monitors the formation and breaking of hydrogen bonds between the ligand and protein, which are crucial for binding affinity.

MD simulations have been used to validate the stability of docked thymidine (B127349) analogs with the SARS-CoV-2 main protease, confirming that the initial binding pose is maintained throughout the simulation. nih.gov

Prediction of Reaction Mechanisms and Transition State Analysis

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions, particularly for complex processes like the nucleophilic aromatic substitution (SNAr) that this compound is likely to undergo. The chlorine atom on the pyrimidine ring is a good leaving group, making the C-6 position susceptible to substitution by nucleophiles.

Computational studies on related chloronitropyrimidines have explored the SNAr mechanism in detail. chemrxiv.orgchemrxiv.org These reactions can proceed through different pathways:

Stepwise Mechanism: This classic mechanism involves the formation of a stable intermediate known as a Meisenheimer complex.

Concerted Mechanism (cSNAr): In this pathway, the bond with the nucleophile forms at the same time as the bond with the leaving group breaks, proceeding through a single transition state without a stable intermediate. chemrxiv.org

DFT calculations can map the entire reaction coordinate by locating the transition states—the highest energy points along the reaction pathway. The energy of this transition state determines the activation energy (ΔG‡) of the reaction, which in turn governs the reaction rate. chemrxiv.org For example, in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with amines, theoretical calculations of the free energy barriers showed that the substitution of the chlorine atom is kinetically favored over the substitution of the alkoxy group. chemrxiv.org

By calculating and comparing the activation energies for different possible reaction pathways, researchers can predict which products will form and under what conditions. This is crucial for optimizing synthetic routes involving this compound.

Table 2: Example Calculated Free Energy Barriers for SNAr Reactions on Pyrimidine Rings

Reaction StepTransition StateCalculated ΔG‡ (kcal/mol)Reference
Amine substitution of ChlorineTS2320.3 chemrxiv.org
Amine substitution of AlkoxyTS2622.6 chemrxiv.org
Nucleophilic attack at C4-Lower activation energy mdpi.com
Nucleophilic attack at C2-Higher activation energy mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Scaffold Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules.

For a series of this compound derivatives, a QSAR study would involve:

Synthesizing and testing a set of analogs with varied substituents on the benzyl (B1604629) or pyrimidine rings.

Calculating a range of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure, such as its size (van der Waals volume), shape (topochemical index), and electronic properties (atomic charges). nih.gov

Using statistical methods, like multiple linear regression, to build an equation that correlates these descriptors with the observed biological activity (e.g., IC50 values).

QSAR models provide valuable insights into the design principles for a particular scaffold. For instance, a QSAR study on 4-benzylpyridinone derivatives identified the total energy and the charge on a specific nitrogen atom as key predictors of anti-HIV-1 activity. researchgate.net Similarly, 3D-QSAR studies on tetrahydropyrimidine (B8763341) analogs generated pharmacophore hypotheses that identified favorable and unfavorable regions for anti-inflammatory activity, guiding the design of more potent compounds. researchgate.net By applying QSAR, medicinal chemists can rationally design new this compound derivatives with a higher probability of possessing the desired therapeutic effects.

Applications of 4 Benzyl 6 Chloropyrimidine As a Synthetic Scaffold and Research Intermediate

Role in the Synthesis of Diverse Organic Molecules

The strategic placement of a labile chlorine atom and a sterically influential benzyl (B1604629) group on the pyrimidine (B1678525) core makes 4-benzyl-6-chloropyrimidine an excellent precursor for a variety of chemical transformations. The electron-deficient nature of the pyrimidine ring, further enhanced by the chloro substituent, facilitates nucleophilic substitution reactions, which are a cornerstone of its synthetic utility.

Precursor for Complex Heterocyclic Systems

The reactivity of the C-Cl bond in this compound allows for its displacement by a wide range of nucleophiles, leading to the formation of more elaborate heterocyclic systems. This reactivity is a key feature in the synthesis of novel compounds with potential biological activities. For instance, the chloro group can be readily displaced by amines, thiols, and alcohols, thereby introducing new functional groups and extending the molecular framework.

The synthesis of various pyrimidine derivatives often starts from commercially available substituted chloropyrimidines. For example, 2,6-diamino-4-chloropyrimidine has been used as a starting material for the synthesis of various pyrimidine analogs biomedpharmajournal.org. In a similar vein, this compound can serve as a foundational molecule. Nucleophilic substitution reactions with primary and secondary aliphatic amines, as well as with phenoxide and thiophenoxide ions, are common strategies to introduce diversity at the 6-position of the pyrimidine ring biomedpharmajournal.org.

The general synthetic utility of chloropyrimidines is further highlighted by their use in cross-coupling reactions, such as the Suzuki cross-coupling reaction. By treating a chloropyrimidine derivative with various arylboronic acids in the presence of a palladium catalyst, a carbon-carbon bond can be formed, leading to the synthesis of aryl-substituted pyrimidines biomedpharmajournal.orgresearchgate.net. This methodology can be applied to this compound to generate a library of 4-benzyl-6-arylpyrimidine derivatives for further investigation.

Building Block for Fused Pyrimidine Architectures

Beyond simple substitution reactions, this compound is an ideal starting material for the construction of fused pyrimidine architectures. These bicyclic and polycyclic heterocyclic systems are of significant interest due to their prevalence in biologically active molecules. The synthesis of fused systems often involves an initial nucleophilic substitution at the 6-position, followed by a subsequent cyclization reaction.

Several important classes of fused pyrimidines can be synthesized from chloropyrimidine precursors, including:

Pyrido[2,3-d]pyrimidines: These compounds can be synthesized through the reaction of aminopyridines with chloropyrimidines, or by constructing the pyridine ring onto a pre-existing pyrimidine core nih.govorgchemres.orgrsc.orgnih.gov. The chloro group in this compound can act as a handle for annulation reactions to form the fused pyridine ring.

Pyrazolo[3,4-d]pyrimidines: The synthesis of this scaffold often involves the reaction of a pyrazole derivative with a chloropyrimidine clausiuspress.comnih.govnih.gov. For example, a suitably substituted aminopyrazole can displace the chlorine atom of this compound, with a subsequent intramolecular cyclization to yield the pyrazolo[3,4-d]pyrimidine core.

Thieno[2,3-d]pyrimidines: These fused systems can be prepared by reacting a substituted aminothiophene with a chloropyrimidine derivative mdpi.comthepharmajournal.comscielo.brekb.eg. The inherent reactivity of the 6-chloro position in this compound makes it a suitable partner for such condensation and cyclization reactions.

The following table provides a summary of representative fused pyrimidine systems that can be synthesized from chloropyrimidine precursors:

Fused Pyrimidine SystemGeneral Synthetic Approach
Pyrido[2,3-d]pyrimidinesCondensation of an aminopyridine with a chloropyrimidine.
Pyrazolo[3,4-d]pyrimidinesReaction of an aminopyrazole with a chloropyrimidine followed by cyclization.
Thieno[2,3-d]pyrimidinesReaction of an aminothiophene with a chloropyrimidine followed by cyclization.

Medicinal Chemistry Research Applications (Scaffold-Based Investigations)

The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity nih.govbeilstein-journals.orgdntb.gov.ua. Consequently, this compound and its derivatives have been explored as foundational structures in the design and synthesis of novel therapeutic agents.

Structural Frameworks for Drug Discovery Efforts in Various Therapeutic Areas

The versatility of the this compound scaffold allows for its derivatization to target a wide range of diseases. The benzyl group can be modified to explore interactions with hydrophobic pockets in biological targets, while the 6-position offers a site for introducing various functional groups to modulate potency, selectivity, and pharmacokinetic properties. Pyrimidine derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects nih.gov.

For example, a series of novel pyrimidine and pyrimidopyrimidine analogs synthesized from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile exhibited significant cytotoxic activities against various cancer cell lines and also showed promising antimicrobial and anti-inflammatory properties nih.gov. This underscores the potential of the pyrimidine core, which is present in this compound, as a template for the development of new therapeutic agents.

Rational Design of Pyrimidine Derivatives as Potential Enzyme Modulators (e.g., Kinase Inhibitors, Reverse Transcriptase Inhibitors)

The structural similarity of the pyrimidine ring to the purine (B94841) bases of DNA and RNA makes it an attractive scaffold for the design of enzyme inhibitors that target nucleotide-binding sites.

Kinase Inhibitors: Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrimidine scaffold is a common feature in many kinase inhibitors. For instance, novel 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines have been synthesized and shown to be micromolar inhibitors of protein kinase CK2 nih.gov. Similarly, 4,6-disubstituted pyrimidine-based compounds have been developed as inhibitors of microtubule affinity-regulating kinase 4 (MARK4), a target in Alzheimer's disease research frontiersin.org. The this compound scaffold can be utilized to design and synthesize new kinase inhibitors by introducing appropriate substituents at the 2- and 6-positions to interact with the ATP-binding site of the target kinase nih.govnih.govmdpi.com.

Reverse Transcriptase Inhibitors: Reverse transcriptase is a key enzyme in the life cycle of retroviruses such as HIV. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are an important class of antiretroviral drugs. Dihydro-alkylthio-benzyl-oxopyrimidines, which share structural similarities with derivatives of this compound, have been synthesized and evaluated as potent inhibitors of HIV-1 reverse transcriptase . The benzyl group can be crucial for binding to the hydrophobic pocket of the enzyme.

The following table summarizes some enzyme targets for pyrimidine-based inhibitors:

Enzyme TargetTherapeutic AreaExample of Pyrimidine-Based Inhibitors
Protein Kinases (e.g., CK2, MARK4)Cancer, Neurodegenerative Diseases4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines, 4,6-Disubstituted pyrimidines
Reverse TranscriptaseHIV/AIDSDihydro-alkylthio-benzyl-oxopyrimidines

Pyrimidine Scaffolds in Receptor Interaction Studies (e.g., Muscarinic Receptors)

While direct studies involving this compound and muscarinic receptors are not extensively documented, the pyrimidine scaffold is of interest in the study of G protein-coupled receptors. For instance, a series of 1-substituted-4-piperidyl benzhydrylcarbamate derivatives, which contain a piperidine ring that can be linked to a heterocyclic core like pyrimidine, were synthesized and evaluated for their binding affinity to M1, M2, and M3 muscarinic receptors frontiersin.org. These studies indicate that the urethane bond in these molecules acts as a novel linker for muscarinic antagonists, and the hydrophobic and cationic portions of the molecule are important for binding to M1 and M3 receptors frontiersin.org. The this compound scaffold could potentially be used to design and synthesize novel ligands for muscarinic receptors by attaching appropriate pharmacophores at the 6-position.

Development of Chemical Libraries for High-Throughput Biological Screening

The strategic design and synthesis of chemical libraries are fundamental to modern drug discovery, providing a diverse collection of molecules for high-throughput screening (HTS) to identify novel bioactive compounds. This compound serves as a valuable scaffold in this context, offering a versatile platform for the generation of extensive and structurally diverse chemical libraries. Its utility stems from the reactive nature of the pyrimidine core, which allows for the systematic introduction of a wide array of chemical functionalities.

The core principle behind using this compound for library synthesis lies in the reactivity of the chlorine atom at the C6 position of the pyrimidine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), a reliable and well-documented reaction class in heterocyclic chemistry. beilstein-journals.orgnih.gov This allows for the displacement of the chlorine atom by a variety of nucleophiles, leading to the creation of a library of compounds with a common 4-benzylpyrimidine core but with diverse substituents at the 6-position.

Key Synthetic Strategies for Library Diversification:

The construction of chemical libraries based on the this compound scaffold primarily involves two key types of reactions:

Nucleophilic Aromatic Substitution (SNAr): This is the most common strategy for diversifying the this compound core. A wide range of nucleophiles can be employed to displace the chlorine atom at the C6 position. This includes:

N-Nucleophiles: Primary and secondary amines, anilines, and other nitrogen-containing heterocycles can be readily reacted with this compound to generate a library of 6-aminopyrimidine derivatives. nih.govnih.gov

O-Nucleophiles: Alcohols and phenols can be used to synthesize 6-alkoxy and 6-aryloxy pyrimidine derivatives, respectively.

S-Nucleophiles: Thiols and thiophenols can be employed to introduce thioether linkages, further expanding the chemical diversity of the library.

Palladium-Catalyzed Cross-Coupling Reactions: For the introduction of carbon-based substituents, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective. mdpi.commdpi.com By reacting this compound with various boronic acids or their esters, a diverse array of aryl, heteroaryl, or alkyl groups can be installed at the C6 position.

The combination of these synthetic strategies allows for the generation of a vast number of derivatives from a single, readily accessible starting material. This approach, often referred to as diversity-oriented synthesis (DOS), is a powerful tool in drug discovery for exploring a broad range of chemical space.

Illustrative Library Generation from this compound:

To illustrate the potential of this compound in library synthesis, the following table outlines a hypothetical library design. This table showcases the diversity that can be achieved by reacting the scaffold with a selection of representative nucleophiles and boronic acids.

Reactant TypeReactantResulting Functional Group at C6Product Class
Primary AmineCyclopropylamine-NH-Cyclopropyl6-Alkylaminopyrimidines
Secondary AmineMorpholine-N(CH2CH2)2O6-Heterocyclylpyrimidines
Aniline4-Fluoroaniline-NH-C6H4-F6-Arylaminopyrimidines
AlcoholEthanol-OCH2CH36-Alkoxypyrimidines
ThiolThiophenol-S-C6H56-Arylthiopyrimidines
Boronic AcidPhenylboronic acid-C6H56-Arylpyrimidines
Boronic AcidThiophene-2-boronic acid-C4H3S6-Heteroarylpyrimidines

High-Throughput Screening of this compound-Derived Libraries:

Once synthesized, these chemical libraries are subjected to high-throughput screening against a variety of biological targets, such as enzymes, receptors, and ion channels. The structural diversity incorporated into the library increases the probability of identifying "hit" compounds with desired biological activity. These initial hits can then be further optimized through medicinal chemistry efforts to develop lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Q & A

Q. What are the standard synthetic routes for 4-Benzyl-6-chloropyrimidine in academic laboratories?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, chlorination of 4-benzylpyrimidin-6-ol using phosphorus oxychloride (POCl₃) under reflux conditions yields the chlorinated derivative. Reaction optimization includes controlling temperature (80–110°C) and stoichiometric ratios (1:3 substrate-to-POCl₃). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate high-purity product .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. Store the compound in airtight containers at 2–8°C, away from moisture. Waste must be segregated into halogenated organic waste streams and disposed via certified chemical waste services to prevent environmental contamination .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, pyrimidine C-Cl at δ 160–165 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 235.05). Infrared (IR) spectroscopy verifies C-Cl stretches (550–600 cm⁻¹) and aromatic C-H vibrations .

Advanced Research Questions

Q. How can researchers resolve inconsistent reaction yields during this compound synthesis?

  • Methodological Answer : Employ Design of Experiments (DOE) to isolate variables (e.g., catalyst loading, solvent polarity). For POCl₃-mediated chlorination, trace moisture can hydrolyze the reagent, reducing yields. Pre-drying solvents (e.g., toluene over molecular sieves) and using anhydrous conditions are critical. Validate reproducibility through triplicate runs and statistical analysis (e.g., ANOVA) .

Q. What analytical strategies address contradictions between NMR and mass spectrometry data for derivatives?

  • Methodological Answer : Cross-validate with X-ray crystallography to confirm molecular structure. If crystallography is unavailable, use 2D NMR (COSY, HSQC) to resolve signal overlap. For mass spectrometry discrepancies, employ tandem MS/MS to rule out adduct formation or isotopic interference. Peer consultation and literature benchmarking (e.g., Reaxys, SciFinder) help identify common pitfalls .

Q. How can this compound’s bioactivity in kinase inhibition studies be systematically optimized?

  • Methodological Answer : Use structure-activity relationship (SAR) studies by modifying substituents on the benzyl or pyrimidine rings. Computational docking (e.g., AutoDock Vina) predicts binding affinities to kinase ATP pockets. In vitro assays (e.g., kinase inhibition IC₅₀) validate predictions. Optimize solubility via co-solvent systems (DMSO/PBS) to enhance bioavailability .

Notes on Methodological Rigor

  • Reproducibility : Document reaction parameters (e.g., humidity, stirring rate) meticulously .
  • Data Validation : Use orthogonal techniques (e.g., LC-MS alongside NMR) to confirm compound identity .
  • Ethical Compliance : Adhere to institutional safety guidelines for hazardous waste management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.